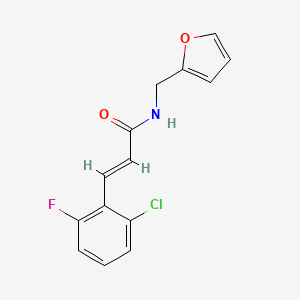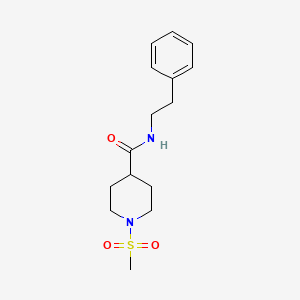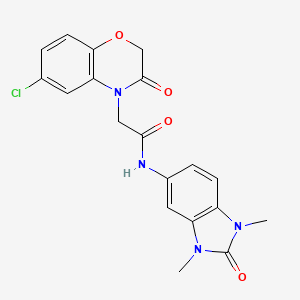![molecular formula C14H13N3O2S B5695153 2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide](/img/structure/B5695153.png)
2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is commonly referred to as PACT and has been studied for its potential use as an antitumor agent, as well as its ability to inhibit certain enzymes and proteins in the body.
作用机制
The mechanism of action of PACT is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. Inhibition of carbonic anhydrase by PACT may lead to a decrease in pH levels in cancer cells, which can inhibit their growth and induce apoptosis. PACT may also inhibit other enzymes and proteins involved in cell signaling and proliferation, leading to its antitumor effects.
Biochemical and Physiological Effects
PACT has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that PACT can induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the activity of certain enzymes and proteins in the body. In vivo studies have shown that PACT can inhibit tumor growth and metastasis in animal models.
实验室实验的优点和局限性
One advantage of using PACT in lab experiments is its potential as an antitumor agent. PACT has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further study. However, one limitation of using PACT in lab experiments is its potential toxicity. PACT has been shown to have cytotoxic effects on normal cells, which may limit its use in certain applications.
未来方向
There are many potential future directions for the study of PACT. One area of research could be the development of PACT derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of research could be the investigation of PACT as a potential treatment for other diseases, such as autoimmune disorders and infectious diseases. Finally, further studies are needed to fully understand the mechanism of action of PACT and its potential applications in the field of cancer research.
合成方法
PACT can be synthesized through a multi-step process that involves the reaction of 3-aminopyridine with carbon disulfide to form 3-pyridinecarbonothioylamine. This intermediate compound is then reacted with 2-chloroacetylphenol to form PACT. The final product is purified through recrystallization and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学研究应用
PACT has been studied extensively for its potential use as an antitumor agent. In vitro studies have shown that PACT can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. PACT has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its antitumor properties, PACT has also been studied for its ability to inhibit certain enzymes and proteins in the body, including carbonic anhydrase, which is involved in the regulation of pH in the body.
属性
IUPAC Name |
2-phenoxy-N-(pyridin-3-ylcarbamothioyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-13(10-19-12-6-2-1-3-7-12)17-14(20)16-11-5-4-8-15-9-11/h1-9H,10H2,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRAXQXUGNXVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(pyridin-3-ylcarbamothioyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5695089.png)
![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-isobutylbenzenesulfonohydrazide](/img/structure/B5695094.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B5695105.png)






![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5695146.png)

![4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5695164.png)